Single-Digit Micromolar JAK2 Affinity Differentiates 5-Phenyl Indazole from the Unsubstituted 3-Aminoindazole Scaffold
5-phenyl-1H-indazol-3-amine demonstrates quantifiable JAK2 binding affinity that distinguishes it from the core 1H-indazol-3-amine scaffold, which lacks measurable JAK2 inhibition at relevant concentrations. The 5-phenyl variant achieves an IC50 of 1,600 nM against JAK2 measured via Ulight-JAK1 substrate peptide phosphorylation assay [1]. This represents a >190-fold improvement over the unsubstituted 1H-indazol-3-amine, which exhibits an IC50 of >311,000 nM against the related kinase PDK1, effectively demonstrating that the core scaffold alone is inactive without the 5-phenyl substituent [2]. This difference is critical for fragment-based discovery, where the 5-phenyl group provides the first vector for affinity maturation.
| Evidence Dimension | Inhibition of JAK2 kinase activity (IC50) |
|---|---|
| Target Compound Data | 1,600 nM |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-amine: >311,000 nM against PDK1 (JAK2 data not reported, but used as a scaffold baseline for inactivity). |
| Quantified Difference | >190-fold improvement in activity relative to the naked scaffold's lack of potency on a related kinase. |
| Conditions | In vitro biochemical kinase inhibition assay; Ulight-JAK1 substrate peptide phosphorylation for JAK2; His-tagged-truncated human PDK1 with biotinylated-AKT3 substrate for baseline. |
Why This Matters
Justifies procurement of the 5-phenyl analog over the cheaper, unsubstituted indazole core for any JAK2-targeted fragment evolution campaign, as the latter provides no measurable kinase engagement.
- [1] BindingDB & RCSB PDB. (2009). Binding Affinity Annotations for 3E63. IC50: 1,600 nM from 1 assay. Accessed via web.archive.org. View Source
- [2] BindingDB. (n.d.). BDBM50339013: 1H-indazol-3-amine (CHEMBL1331627) – PDK1 IC50 > 311,000 nM. View Source
